molecular formula C22H17ClF2N4O3S B11509478 5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide

5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide

Cat. No.: B11509478
M. Wt: 490.9 g/mol
InChI Key: SBYXSZIHLCFQLQ-UHFFFAOYSA-N
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Description

5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a phthalazinyl core, a sulfonamide group, and a chlorodifluoromethoxyphenyl moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H17ClF2N4O3S

Molecular Weight

490.9 g/mol

IUPAC Name

5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C22H17ClF2N4O3S/c1-13-6-7-14(12-19(13)33(26,30)31)20-17-4-2-3-5-18(17)21(29-28-20)27-15-8-10-16(11-9-15)32-22(23,24)25/h2-12H,1H3,(H,27,29)(H2,26,30,31)

InChI Key

SBYXSZIHLCFQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)N

Origin of Product

United States

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